molecular formula C5H2BrClFN B2994893 3-Bromo-2-chloro-4-fluoropyridine CAS No. 1349717-04-9; 884494-36-4

3-Bromo-2-chloro-4-fluoropyridine

Cat. No.: B2994893
CAS No.: 1349717-04-9; 884494-36-4
M. Wt: 210.43
InChI Key: LZEIWXPQMDFERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-4-fluoropyridine (CAS No. 1349717-04-9) is a halogenated pyridine derivative characterized by bromine, chlorine, and fluorine substituents at the 3-, 2-, and 4-positions, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring regioselective halogenation for enhanced bioactivity or metabolic stability . Its structural complexity and halogen placement make it valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations in medicinal chemistry pipelines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-4-fluoropyridine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of pyridine derivatives. For example, nucleophilic aromatic substitution (SNAr) using halogenating agents like PCl5 or Br2 under controlled conditions can introduce chlorine and bromine at specific positions. Fluorination may employ agents such as KF or Selectfluor®. Post-synthesis, purity validation requires a combination of techniques:

  • HPLC (High-Performance Liquid Chromatography) to assess purity >95% .
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., distinguishing C2 vs. C4 positions) .
  • Mass Spectrometry (MS) for molecular weight confirmation (expected m/z ≈ 210.4) .

Q. How can researchers mitigate hazards during handling of this compound?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does halogen positioning (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing effects of halogens modulate reactivity:

  • Bromine at C3 : Facilitates Suzuki-Miyaura coupling due to its moderate leaving-group ability .
  • Chlorine at C2 : Stabilizes intermediates in Buchwald-Hartwig amination via inductive effects .
  • Fluorine at C4 : Enhances electrophilicity at adjacent positions, enabling regioselective functionalization .
    Computational studies (e.g., DFT) can predict charge distribution and reactive sites by analyzing frontier molecular orbitals (FMOs) .

Q. What strategies resolve contradictions in bioactivity data for halogenated pyridines across enzymatic assays?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural nuances:

  • Enzyme Source Variability : Use recombinant enzymes (e.g., human CYP1B1 vs. rodent isoforms) to standardize activity measurements .
  • Steric Effects : Compare analogs with halogen repositioning (e.g., C2 vs. C4 substitution reduces steric hindrance in CYP1B1 binding pockets) .
  • Metabolic Stability : Pair in vitro assays with in vivo pharmacokinetic studies (e.g., rat models) to assess compound half-life discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target inhibition?

  • Methodological Answer : Key SAR-driven approaches include:

  • Halogen Scanning : Replace Br/Cl/F with other halogens (e.g., I for enhanced leaving-group capacity) to evaluate IC50 shifts .
  • Heterocycle Hybridization : Attach pyridine to steroidal scaffolds (e.g., estrane derivatives) to improve binding affinity to enzymes like CYP1B1 (IC50 down to 0.011 µM) .
  • Docking Simulations : Use software like AutoDock to model interactions with target residues (e.g., π-π stacking with Phe residues in CYP1B1) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated pyridines exhibit distinct physicochemical and reactivity profiles based on substituent positions and electronic effects. Below is a comparative analysis of 3-bromo-2-chloro-4-fluoropyridine with its closest analogs:

Positional Isomers and Structural Similarity

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) Key Applications
This compound 1349717-04-9 3-Br, 2-Cl, 4-F 213.5 Pharmaceutical intermediates
4-Bromo-2-chloro-3-fluoropyridine 831203-13-5 4-Br, 2-Cl, 3-F 213.5 Agrochemical synthesis
5-Bromo-2-chloro-4-fluoropyridine 103999-77-5 5-Br, 2-Cl, 4-F 213.5 Ligand design for catalysis
2-Bromo-4-fluoropyridine 766-11-0 2-Br, 4-F 175.99 Material science precursors

Key Observations :

  • Electronic Effects : The electron-withdrawing nature of halogens in this compound creates a polarized pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution compared to less-halogenated analogs like 2-bromo-4-fluoropyridine .
  • Steric Hindrance : The 3-bromo substituent in the target compound introduces steric bulk, which can slow down reactions at the 4-position compared to 4-bromo-2-chloro-3-fluoropyridine .
  • Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate a structural similarity of 0.82 between this compound and 4-bromo-2-chloro-3-fluoropyridine, reflecting their identical halogen composition but divergent regiochemistry .

Research and Industrial Relevance

This compound is prioritized in drug discovery for its versatility in constructing kinase inhibitors and antiviral agents. For example, it is a precursor in the synthesis of Chlorothiazide-related diuretics, where halogen placement influences binding affinity to carbonic anhydrase . In contrast, 4-bromo-2-chloro-3-fluoropyridine finds niche applications in herbicide development due to its optimized halogen alignment for targeting plant enzymes .

Properties

IUPAC Name

3-bromo-2-chloro-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEIWXPQMDFERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-04-9
Record name 3-bromo-2-chloro-4-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.